2'-o-Methyl-5-propynyluridine
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Overview
Description
2’-O-Methyl-5-propynyluridine is a nucleoside analogue that has garnered attention in the field of molecular biology and chemistry. This compound is a modified form of uridine, where the 2’-hydroxyl group is replaced by a methyl group and the 5-position of the uracil ring is substituted with a propynyl group. These modifications enhance the stability and binding affinity of nucleic acids, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5-propynyluridine typically involves multiple steps, starting from commercially available uridineThe reactions are usually carried out under basic conditions, such as using sodium hydride or potassium carbonate as bases .
Industrial Production Methods
Industrial production of 2’-O-Methyl-5-propynyluridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The process is designed to be cost-effective and scalable, meeting the demands of research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methyl-5-propynyluridine undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group can yield aldehydes or ketones, while reduction can produce alkanes .
Scientific Research Applications
2’-O-Methyl-5-propynyluridine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: The compound is employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.
Medicine: It has potential therapeutic applications in the treatment of genetic disorders and viral infections.
Industry: The compound is used in the production of diagnostic kits and molecular probes
Mechanism of Action
The mechanism of action of 2’-O-Methyl-5-propynyluridine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of the resulting oligonucleotides. The methyl group at the 2’-position increases resistance to enzymatic degradation, while the propynyl group at the 5-position improves binding specificity. These modifications enable the compound to form stable triplex structures with DNA, which can be used to modulate gene expression and inhibit the activity of target genes .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyl-5-(3-amino-1-propynyl)uridine: Similar in structure but with an amino group at the 3-position of the propynyl group.
2’-O-Methyluridine: Lacks the propynyl group, making it less effective in forming stable triplex structures.
5-Propynyluridine: Lacks the 2’-O-methyl modification, resulting in lower resistance to enzymatic degradation
Uniqueness
2’-O-Methyl-5-propynyluridine stands out due to its dual modifications, which confer enhanced stability and binding affinity. This makes it particularly useful in applications requiring high specificity and resistance to degradation, such as in the development of therapeutic oligonucleotides and molecular probes .
Properties
Molecular Formula |
C13H16N2O6 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O6/c1-3-4-7-5-15(13(19)14-11(7)18)12-10(20-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,6H2,1-2H3,(H,14,18,19)/t8-,9+,10-,12-/m1/s1 |
InChI Key |
KPJZKNCZUWDUIF-DTHBNOIPSA-N |
Isomeric SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC |
Canonical SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC |
Origin of Product |
United States |
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